1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H12F3N3O2. It is characterized by the presence of a trifluoromethyl group attached to a pyridazine ring, which is further connected to a piperidine ring bearing a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote radical or nucleophilic substitution.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2 under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in solvents like ether or ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential therapeutic effects
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The piperidine ring provides structural rigidity, while the carboxylic acid group facilitates interactions with active sites through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
- 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid
- 1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid
- 1-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid
Comparison: 1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid is unique due to the presence of the pyridazine ring, which imparts distinct electronic and steric properties compared to pyridine, triazole, or thiadiazole rings. These differences influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C11H12F3N3O2 |
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Molecular Weight |
275.23 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)8-5-9(16-15-6-8)17-3-1-7(2-4-17)10(18)19/h5-7H,1-4H2,(H,18,19) |
InChI Key |
UTXINRZBAYUEPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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